molecular formula C24H20N2O4S B2644164 1-(3-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 844651-07-6

1-(3-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2644164
CAS No.: 844651-07-6
M. Wt: 432.49
InChI Key: MXVCTNDTDCVATJ-UHFFFAOYSA-N
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Description

1-(3-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound featuring a chromenopyrrole-dione core substituted with a 3-ethoxyphenyl group at position 1, a methyl group at position 7, and a 4-methylthiazol-2-yl moiety at position 2.

Properties

IUPAC Name

1-(3-ethoxyphenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-4-29-16-7-5-6-15(11-16)20-19-21(27)17-10-13(2)8-9-18(17)30-22(19)23(28)26(20)24-25-14(3)12-31-24/h5-12,20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVCTNDTDCVATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC(=CS4)C)OC5=C(C3=O)C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient formation of the desired product. Catalysts and reagents are carefully selected to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1-(3-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Key Observations :

  • The thiazole ring in the target compound introduces sulfur-based electronic effects and hydrogen-bonding capabilities, contrasting with phenyl or pyrazole substituents in other derivatives .
  • The 3-ethoxyphenyl group provides steric bulk and electron-donating effects compared to simpler aryl or halogenated substituents .

Key Insights :

  • The 4-methylthiazole group may enhance bioavailability compared to purely aromatic substituents due to improved solubility and target binding .
  • Derivatives with electron-withdrawing groups (e.g., halogens) exhibit higher antimicrobial activity, suggesting the ethoxy group’s electron-donating nature may shift bioactivity .

Biological Activity

The compound 1-(3-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including:

  • Ethoxyphenyl group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Methylthiazole group : Known for its role in various biological activities.
  • Dihydrochromeno-pyrrole core : A scaffold often associated with diverse pharmacological effects.

Table 1: Structural Formula and Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₃S
Molecular Weight342.41 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot reported

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies using the NCI DTP protocol have shown that it can inhibit the growth of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study: NCI DTP Screening

  • Cell Lines Tested : A total of 60 different cancer cell lines.
  • Results : The compound demonstrated selective cytotoxicity against several lines, particularly those derived from breast and lung cancers.
  • IC50 Values : Varying IC50 values were observed, indicating potency in specific cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown effectiveness against a range of bacteria and fungi.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

The anti-inflammatory effects are hypothesized to involve the inhibition of NF-kB signaling pathways, which play a critical role in inflammation.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity.

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